4-Chloro-6-ethyl-2-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-Chloro-6-ethyl-2-(pyrrolidin-1-YL)pyrimidine is a useful research chemical . It is a halogenated heterocycle and is often used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-ethyl-2-(pyrrolidin-1-YL)pyrimidine is C10H14ClN3 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-ethyl-2-(pyrrolidin-1-YL)pyrimidine is 211.69 g/mol . Other physical and chemical properties such as boiling point, density, and LogP are not available in the search results.Scientific Research Applications
Crystal Structure and Synthesis of Pyrimidine Derivatives
- The title compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was synthesized and its crystal structure was determined via X-ray diffraction. This study elucidates the molecular structure and offers insight into the chemical properties of this compound (Hu Yang, 2009).
Structural and Optical Analysis of Pyrimidine Derivatives
- A comprehensive study was conducted on 4-thiopyrimidines derivatives, analyzing their structural parameters, electronic, and nonlinear optical (NLO) properties. The research underscores the significant NLO character of these compounds, indicating potential applications in optoelectronic and high-tech fields (Hussain et al., 2020).
Chemical Reactions and Properties
Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- The paper details a regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the specific conditions and reactants used for this synthesis. The study provides valuable information for researchers interested in creating similar compounds (Majumdar et al., 2005).
Biological Activity of Pyrimidine Derivatives
- Research on the synthesis and biological screening of new pyrimidine derivatives revealed a notable plant growth-stimulating effect. This indicates potential agricultural applications of these compounds (Pivazyan et al., 2019).
Biological and Medicinal Applications
Antitumor Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
- A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential antifolates revealed their ability to target both thymidylate and purine nucleotide biosynthesis, indicating their promise as nonclassical antifolates with potential antitumor properties (Liu et al., 2015).
Non-Covalent Interactions in Pyrimidine Derivatives
- A study investigated the synthesis, characterization, and quantum chemical calculations of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas. The research provides insights into the non-covalent interactions present in these compounds, which could be crucial for understanding their biological interactions and potential therapeutic uses (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGFOJOKNIVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590741 | |
Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-(pyrrolidin-1-YL)pyrimidine | |
CAS RN |
901586-62-7 | |
Record name | 4-Chloro-6-ethyl-2-(1-pyrrolidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901586-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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